molecular formula C20H19ClN2OS B298963 [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione

[1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione

Cat. No. B298963
M. Wt: 370.9 g/mol
InChI Key: NHZAFGASKVLBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione, also known as CBIM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione is not fully understood. However, it is believed to exert its effects by modulating various cellular signaling pathways. [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione has been reported to activate the p38 MAPK pathway, which plays a role in regulating cell growth and differentiation. It has also been shown to inhibit the NF-κB pathway, which is involved in regulating inflammation and immune responses.
Biochemical and Physiological Effects:
[1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione has also been shown to inhibit viral replication by interfering with viral entry and replication. Additionally, [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione has been reported to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

[1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying cellular signaling pathways. [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione is also stable and has a long shelf life, making it easy to store and handle. However, [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione has some limitations for lab experiments. It is relatively expensive, which may limit its use in some studies. Additionally, [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione has low solubility in water, which may require the use of organic solvents for its preparation and use in experiments.

Future Directions

There are several future directions for research on [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione. One area of research is to further elucidate its mechanism of action and identify its molecular targets. Another area of research is to explore its potential applications in other fields, such as neuroprotection and cardiovascular diseases. Additionally, the development of more efficient and cost-effective synthesis methods for [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione may facilitate its use in a wider range of studies.
Conclusion:
In conclusion, [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method has been optimized to achieve high yields and purity of the final product. [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione has been studied for its anticancer, antiviral, and antimicrobial properties, and its mechanism of action is believed to involve modulation of cellular signaling pathways. [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione has several advantages for lab experiments, but also has limitations that need to be considered. There are several future directions for research on [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione, which may lead to the development of new therapeutic agents and improve our understanding of cellular signaling pathways.

Synthesis Methods

[1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione can be synthesized using a multistep reaction process. The synthesis starts with the preparation of 4-chlorobenzylamine, which is then reacted with indole-3-carboxaldehyde to form the intermediate product. The intermediate product is then reacted with morpholine and thioamide to obtain [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione. The synthesis process has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

[1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antiviral, and antimicrobial properties. [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antiviral activity against various viruses, including HIV and influenza. [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione has also been studied for its antimicrobial properties against bacterial and fungal pathogens.

properties

Product Name

[1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione

Molecular Formula

C20H19ClN2OS

Molecular Weight

370.9 g/mol

IUPAC Name

[1-[(4-chlorophenyl)methyl]indol-3-yl]-morpholin-4-ylmethanethione

InChI

InChI=1S/C20H19ClN2OS/c21-16-7-5-15(6-8-16)13-23-14-18(17-3-1-2-4-19(17)23)20(25)22-9-11-24-12-10-22/h1-8,14H,9-13H2

InChI Key

NHZAFGASKVLBQQ-UHFFFAOYSA-N

SMILES

C1COCCN1C(=S)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl

Canonical SMILES

C1COCCN1C(=S)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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